4(3H)-Quinazolinone, 3-(2-((1,1'-biphenyl)-2-yloxy)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- typically involves multiple steps
Preparation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Biphenyl Ether Substituent: The biphenyl ether substituent can be introduced via a nucleophilic substitution reaction. This involves reacting the quinazolinone core with a biphenyl ether derivative in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinazolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the quinazolinone core or the biphenyl ether moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can yield more saturated derivatives.
Scientific Research Applications
Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- can be compared with other quinazolinone derivatives and biphenyl ether compounds. Similar compounds include:
4(3H)-Quinazolinone, 3-(2-phenylethyl)-: This compound lacks the biphenyl ether substituent, making it less complex and potentially less active in certain applications.
4(3H)-Quinazolinone, 3-(2-(4-methoxyphenyl)ethyl)-: This derivative features a methoxy group on the phenyl ring, which can influence its biological activity and chemical reactivity.
4(3H)-Quinazolinone, 3-(2-(4-chlorophenyl)ethyl)-: The presence of a chlorine atom can enhance the compound’s reactivity and potentially its biological activity.
The uniqueness of 4(3H)-Quinazolinone, 3-(2-((1,1’-biphenyl)-2-yloxy)ethyl)- lies in its specific substitution pattern, which can confer distinct properties and activities compared to other similar compounds.
Properties
CAS No. |
138841-13-1 |
---|---|
Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[2-(2-phenylphenoxy)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C22H18N2O2/c25-22-19-11-4-6-12-20(19)23-16-24(22)14-15-26-21-13-7-5-10-18(21)17-8-2-1-3-9-17/h1-13,16H,14-15H2 |
InChI Key |
FARJEKNNKAZZES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.